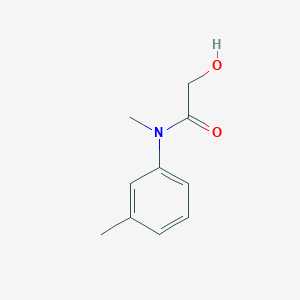
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, featuring a hydroxy group, a methyl group, and a 3-methylphenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method starts with the acetylation of N-methylaniline using chloracetyl chloride, catalyzed by triethylamine. The reaction proceeds with a mole ratio of N-methylaniline to chloracetyl chloride to triethylamine of 1:1.05:1, yielding 2-chloro-N-methyl-N-phenylacetamide with a high yield of 93.8% .
Next, the esterification of the intermediate product with anhydrous sodium acetate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, results in 2-acetoxyl-N-methyl-N-phenylacetamide with a yield of 97.3% . Finally, the ester interchange reaction with methanol, catalyzed by potassium hydroxide, produces this compound with a yield of 96.4%, leading to an overall yield of 88.0% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with proteins and other biomolecules, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N-methyl-N-phenylacetamide
- 2-Hydroxy-N-(2-methylphenyl)acetamide
- N-Hydroxy-N-(3-methylphenyl)acetamide
Uniqueness
2-Hydroxy-N-methyl-N-(3-methylphenyl)acetamide is unique due to the presence of both a hydroxy group and a 3-methylphenyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in specific interactions and reactions that similar compounds may not undergo .
Propriétés
Numéro CAS |
80527-29-3 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-hydroxy-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8-4-3-5-9(6-8)11(2)10(13)7-12/h3-6,12H,7H2,1-2H3 |
Clé InChI |
PZTJITOYAVFLOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
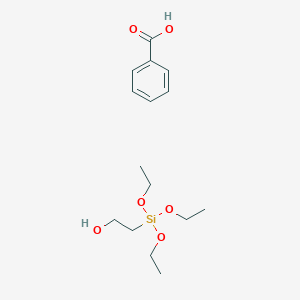
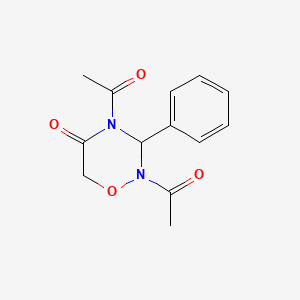
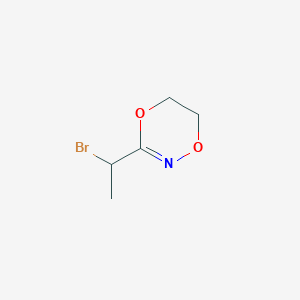
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14409851.png)
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
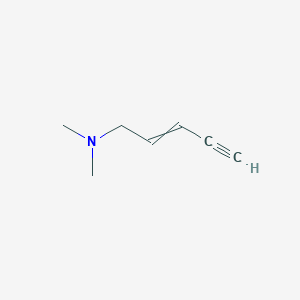
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)

